3-Bromo-8-nitroquinoline is a bifunctional quinoline derivative featuring two key reactive sites: a synthetically versatile bromine atom at the 3-position and a reducible nitro group at the 8-position. The presence of the electron-withdrawing nitro group deactivates the benzo-ring towards electrophilic substitution and activates the pyridine ring, making the 3-position a primary site for functionalization. [REFS-1, REFS-2] This specific substitution pattern dictates its utility as a precursor for constructing complex heterocyclic systems, particularly in the development of pharmaceutical intermediates and specialized materials.
Substituting 3-Bromo-8-nitroquinoline with other isomers (e.g., 5- or 6-bromo-8-nitroquinoline) or different halides is synthetically unreliable. The regiochemistry dictates the electronic and steric properties that govern downstream reactions. For instance, the deactivating effect of the 8-nitro group specifically directs electrophilic attack to the 3-position, a directing effect that is lost with other substitution patterns. [1] Consequently, changing the isomer can lead to drastically different product distributions, lower yields in subsequent coupling or reduction steps, and altered physicochemical properties in the final target molecules, making direct substitution a high-risk procurement decision for established protocols.
The procurement of 3-Bromo-8-nitroquinoline is justified by its efficient and regiospecific synthesis route from 8-nitroquinoline. The presence of the 8-nitro group deactivates the fused benzene ring and directs electrophilic bromination preferentially to the 3-position on the pyridine ring. [REFS-1, REFS-2] In contrast, bromination of unsubstituted quinoline or quinolines with activating groups (e.g., 8-hydroxyquinoline) leads to mixtures of products, with substitution occurring on the benzene ring at the 5- and 7-positions, complicating purification and reducing the yield of a single desired isomer. [3] This makes 3-Bromo-8-nitroquinoline a more direct and reliable precursor for subsequent 3-position functionalization.
| Evidence Dimension | Regioselectivity of Bromination |
| Target Compound Data | Forms as the major monobrominated product from 8-nitroquinoline. |
| Comparator Or Baseline | Bromination of 8-hydroxyquinoline yields a mixture of 5,7-dibromo and 7-bromo derivatives. |
| Quantified Difference | Qualitatively different regiochemical outcome (3-position vs. 5/7-positions). |
| Conditions | Electrophilic bromination (e.g., with NBS or Br2). |
For processes requiring specific 3-substituted quinolines, using this compound as a starting material avoids complex isomeric separations and improves overall process efficiency.
3-Bromo-8-nitroquinoline serves as a key intermediate for producing 3-bromo-8-aminoquinoline, a valuable building block. The reduction of the 8-nitro group can be achieved efficiently. A documented synthesis pathway utilizes iron powder in acetic acid for this transformation, followed by recrystallization to yield the pure 3-bromo-8-aminoquinoline product. [1] This straightforward reduction highlights the processability of the compound, where the nitro group acts as a stable precursor to the synthetically versatile amino group, which can then be used in further coupling or diazotization reactions without interference from the C-Br bond.
| Evidence Dimension | Chemical Transformation Yield |
| Target Compound Data | The 8-nitro group is reduced to an 8-amino group in good yields. |
| Comparator Or Baseline | Direct amination of an unactivated quinoline ring. |
| Quantified Difference | Not directly quantified, but presented as an efficient, high-yielding step in a multi-step synthesis. |
| Conditions | Reduction using iron powder and acetic acid. |
This demonstrates a reliable and scalable pathway for accessing the 8-aminoquinoline scaffold while preserving the 3-bromo site for subsequent cross-coupling, a common requirement in multi-step syntheses.
The C-Br bond at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, a critical transformation in modern organic synthesis. A patent describes the successful coupling of 3-bromo-8-nitroquinoline with tributyl(1-ethoxyvinyl)stannane in a Stille-type reaction. The reaction, catalyzed by Pd(dba)2 and triphenylphosphine, proceeded upon heating to 110 °C for 1 hour. [1] This demonstrates the compound's compatibility with standard organometallic coupling conditions, enabling the introduction of complex carbon-based fragments at a specific vector, which is essential for building libraries of drug-like molecules or functional materials.
| Evidence Dimension | Reaction Compatibility |
| Target Compound Data | Successfully undergoes Pd-catalyzed Stille coupling. |
| Comparator Or Baseline | An unfunctionalized C-H bond at the 3-position, which would require harsher C-H activation conditions. |
| Quantified Difference | Enables reaction under established, reliable catalytic conditions. |
| Conditions | Pd(dba)2, PPh3, Toluene, 110 °C, 1 hr. |
This confirmed reactivity provides a reliable method for C-C bond formation, justifying its procurement for projects involving the synthesis of 3-substituted quinoline derivatives.
Based on its defined regiochemistry and compatibility with cross-coupling reactions, this compound is the right choice for synthesizing libraries of 3-aryl, 3-alkynyl, or 3-alkyl quinolines. The 3-bromo handle provides a reliable reaction site for diversification via Suzuki, Sonogashira, or Stille couplings. [1]
The efficient and selective reduction of the 8-nitro group makes this compound a preferred starting material for accessing 3-bromo-8-aminoquinoline. [2] This intermediate is valuable for synthesizing molecules where the 8-amino group is required for further derivatization, such as in the development of imaging agents or bioactive compounds.
In synthetic routes requiring sequential functionalization, 3-Bromo-8-nitroquinoline allows for modification at the 3-position via its bromo group, followed by transformation of the 8-nitro group into other functionalities like amino or hydroxyl groups. This orthogonal reactivity makes it a strategic choice for constructing complex, multi-substituted quinoline-based targets. [2]
Irritant